2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride is a chemical compound characterized by the molecular formula . This compound features a bicyclic structure that includes a nitrogen atom, which contributes to its unique properties and potential biological activities. It is primarily utilized in scientific research due to its interesting chemical characteristics and applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide details on its synthesis and purity levels. It is also referenced in scientific literature focusing on azabicyclo compounds and their derivatives, highlighting its relevance in ongoing research.
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride falls under the category of bicyclic amines and is classified as an organic compound with potential pharmaceutical applications. Its structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride typically involves several key steps:
The synthesis can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings. Advanced purification techniques such as chromatography are employed to isolate the desired product effectively.
The molecular structure of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride features a bicyclic system with a nitrogen atom integrated into one of the rings. This configuration contributes to its unique chemical behavior and interaction with biological targets.
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets, potentially including neurotransmitter receptors or enzymes due to its structural similarities with known ligands.
Research indicates that compounds within this family may exhibit activity at sigma receptors, which are implicated in various neurological processes, suggesting potential therapeutic applications.
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride has numerous applications:
The synthesis of 3-azabicyclo[3.3.1]nonane scaffolds has evolved from classical condensation reactions to advanced catalytic methods. Early routes (pre-2000s) relied on Mannich-type reactions of cyclohexanone derivatives with formaldehyde and ammonium acetate, producing low yields (30–40%) due to stereochemical instability [4]. The 2000s introduced metal-catalyzed hydrogenations, improving stereoselectivity in reductions of oxime intermediates (e.g., Raney Ni-catalyzed conversions at 80–100°C) [8]. Post-2010, continuous-flow technologies emerged, enabling high-pressure/temperature conditions (e.g., 200°C, 50 bar) that enhanced reaction efficiency and reduced side products by 15–20% [1]. Key milestones include the adoption of chiral resolution agents like l-(–)-dibenzoyl tartaric acid for enantiopure intermediates, critical for pharmaceutical applications [2] [6].
Table 1: Evolution of Azabicyclo[3.3.1]nonane Synthesis
Era | Key Method | Typical Yield | Limitations |
---|---|---|---|
Pre-2000s | Mannich Condensation | 30–40% | Low stereoselectivity |
2000–2010 | Catalytic Hydrogenation | 60–75% | High catalyst loading |
Post-2010 | Continuous-Flow Systems | 85–95% | Specialized equipment required |
The Mannich reaction remains the cornerstone for constructing the bicyclic core, where dibenzylidene cyclohexanone reacts with ammonium acetate under reflux to form 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. Studies confirm this proceeds via iminium ion intermediates rather than Michael addition, as direct cyclization from dibenzylidene precursors fails [4]. For unsaturated derivatives, intramolecular cyclizations of enaminones using BF₃·Et₂O afford fused rings at 70–80°C. Functionalization at C9 is achieved through oxime formation (e.g., hydroxylamine HCl/pyridine), followed by hydrogenation to primary amines (Raney Ni, EtOH, 60 atm H₂), yielding 3-substituted derivatives at >90% purity [8]. Stereoselective routes leverage enantiomeric resolution with tartaric acid derivatives, crucial for optically pure pharmaceuticals like levobupivacaine [2].
Incorporating the acetic acid group at C9 employs two primary strategies:
Table 2: Acylation Method Comparison
Method | Conditions | Yield | Advantages |
---|---|---|---|
Acetonitrile/Acetonitrile | 150°C, 50 bar, Al₂O₃ catalyst | >99% | No toxic reagents; no racemization |
Wittig-Alkylation | Ethyl bromoacetate, K₂CO₃, reflux | 70–85% | Flexible for analog synthesis |
Hydrochloride salt formation enhances crystallinity and stability. Counterion selection is critical: Tartaric acid resolves enantiomers before HCl salt formation, preventing racemization during acidification [6]. The salting process uses anhydrous HCl gas in acetone or ethyl acetate at 0–5°C to precipitate the salt, achieving 93–97% yields [6] [9]. Stability studies show that HCl salts exhibit lower hygroscopicity than carboxylates (e.g., malonate), with <0.1% water uptake at 75% RH. However, accelerated stability testing (40°C/75% RH for 6 months) reveals up to 5% potency loss for HCl salts versus 1–2% for benzoate derivatives, necessitating moisture-proof packaging [9].
Table 3: Scale-Dependent Synthetic Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Throughput | 0.1–1 kg/day | 10–50 kg/day |
Chiral Resolution | Chromatography | Tartrate crystallization |
Solvent Consumption | 8–10 L/kg | 3–5 L/kg |
Yield | 60–70% | 85–94% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7